molecular formula C10H12N2O2 B1374449 7-(dimethylamino)-3,4-dihydro-2H-1,4-benzoxazin-3-one CAS No. 1354961-07-1

7-(dimethylamino)-3,4-dihydro-2H-1,4-benzoxazin-3-one

Cat. No.: B1374449
CAS No.: 1354961-07-1
M. Wt: 192.21 g/mol
InChI Key: XUGGDVPLOUCQFO-UHFFFAOYSA-N
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Description

7-(dimethylamino)-3,4-dihydro-2H-1,4-benzoxazin-3-one is a heterocyclic compound that features a benzoxazine ring fused with a dimethylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(dimethylamino)-3,4-dihydro-2H-1,4-benzoxazin-3-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminophenol with dimethylformamide dimethyl acetal (DMF-DMA) to form the intermediate, which then undergoes cyclization to yield the target compound. The reaction is usually carried out under reflux conditions in an inert atmosphere to prevent oxidation.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

7-(dimethylamino)-3,4-dihydro-2H-1,4-benzoxazin-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzoxazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are used under various conditions to achieve substitution reactions.

Major Products Formed

Scientific Research Applications

7-(dimethylamino)-3,4-dihydro-2H-1,4-benzoxazin-3-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of polymers and advanced materials due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 7-(dimethylamino)-3,4-dihydro-2H-1,4-benzoxazin-3-one involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity to various enzymes and receptors. These interactions can modulate biological pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 7-(dimethylamino)-3,4-dihydro-2H-1,4-benzoxazin-2-one
  • 7-(dimethylamino)-3,4-dihydro-2H-1,4-benzoxazin-4-one
  • 7-(dimethylamino)-3,4-dihydro-2H-1,4-benzoxazin-5-one

Uniqueness

Compared to its analogs, 7-(dimethylamino)-3,4-dihydro-2H-1,4-benzoxazin-3-one exhibits unique reactivity due to the position of the dimethylamino group. This positioning influences its electronic properties and steric effects, making it a valuable compound for specific synthetic and biological applications.

Properties

IUPAC Name

7-(dimethylamino)-4H-1,4-benzoxazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2/c1-12(2)7-3-4-8-9(5-7)14-6-10(13)11-8/h3-5H,6H2,1-2H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUGGDVPLOUCQFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC2=C(C=C1)NC(=O)CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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